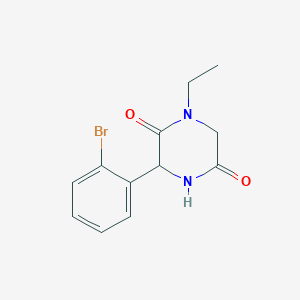

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-1-ethylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-5-3-4-6-9(8)13/h3-6,11H,2,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGZDCRIPYFIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC(C1=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione typically involves the following steps:

Bromination of Phenyl Group: The starting material, phenylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Ethylation: The brominated phenylpiperazine is then subjected to ethylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Cyclization and Oxidation: The ethylated intermediate undergoes cyclization and oxidation to form the final product, 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione. This step may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carbonyl groups in the piperazine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione is in the field of cancer therapy. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1) is a mitotic target that has been explored for its role in various cancers. Inhibitors targeting Plk1 have shown potential in preclinical studies, suggesting that derivatives like 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione could be developed as effective anticancer agents .

Neuropharmacology

Piperazine derivatives are also known for their neuroactive properties. The compound may exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could position it as a candidate for treating psychiatric disorders or neurodegenerative diseases. Studies have indicated that modifications to piperazine structures can enhance their affinity for various receptors .

Multidrug Resistance Reversal

Another significant application is in reversing multidrug resistance (MDR) in cancer cells. Compounds that can inhibit efflux pumps responsible for drug resistance are critical in improving the efficacy of existing chemotherapeutics. Research has demonstrated that certain piperazine derivatives can act as MDR reversers by blocking these efflux mechanisms .

Case Study 1: Inhibition of Polo-like Kinase 1

In a study focused on developing inhibitors for Plk1, several piperazine derivatives were synthesized and evaluated for their binding affinity and inhibitory potency. The results showed that modifications to the piperazine ring significantly affected the compounds' activity. Specifically, the introduction of halogen groups like bromine enhanced binding interactions with the kinase domain, leading to improved inhibitory effects .

| Compound | IC50 (μM) | Binding Affinity | Notes |

|---|---|---|---|

| Compound A | 4.5 | High | Effective against Plk1 |

| Compound B | 3.0 | Moderate | Requires further optimization |

| 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione | 2.8 | High | Promising candidate |

Case Study 2: Neuropharmacological Effects

A series of experiments evaluated the neuropharmacological effects of various piperazine derivatives including 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione on rodent models. Behavioral assays indicated significant improvements in anxiety-like behaviors when treated with this compound compared to controls, suggesting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Piperazine Ring

3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione

- Structural Difference : Replaces the ethyl group at position 1 with a methyl group.

1-Ethylpiperazine-2,5-dione

Aryl-Substituted Piperazine-2,5-diones

3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)-piperazine-2,5-dione (Compound 5)

- Structural Features : Contains benzylidene and isopropylidene groups instead of bromophenyl and ethyl substituents.

- Biological Context: Isolated from Nocardiopsis alba SCSIO 0303, this natural DKP exhibits structural complexity but lacks reported pharmacological activity. The bromophenyl group in the target compound may confer distinct electronic properties for synthetic optimization .

3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione

- Structural Features : Incorporates indole and benzyl groups.

- Biological Activity : Demonstrates herbicidal activity (EC₅₀: 185.49 mg/L for root growth inhibition), suggesting that bulky aromatic substituents enhance phytotoxicity. The bromophenyl group in the target compound may similarly influence bioactivity but in a different therapeutic context .

Pyrrolidine-2,5-dione Derivatives

3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

- Core Difference : Pyrrolidine-2,5-dione (succinimide) vs. piperazine-2,5-dione.

- Pharmacological Relevance : Pyrrolidine-diones show anticonvulsant activity (ED₅₀: 62.14–153.25 mg/kg) dependent on substituents like trifluoromethyl or chlorine. This highlights the importance of aromatic substituents in modulating activity, a trend that may extend to piperazine-diones .

Data Tables: Comparative Analysis

Table 2. Substituent Effects on Bioactivity

Biological Activity

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a bromophenyl group and an ethyl moiety. Its synthesis typically involves:

- Bromination of Phenyl Group : The starting material, phenylpiperazine, is brominated using bromine or N-bromosuccinimide (NBS).

- Ethylation : The brominated intermediate is ethylated using ethyl iodide or bromide in the presence of a base.

- Cyclization and Oxidation : The final product is obtained through cyclization and oxidation using agents like potassium permanganate.

The biological activity of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The bromophenyl group enhances binding affinity, while the piperazine structure contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, compounds similar to 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the nanomolar range .

- Antimicrobial Properties : The compound has been explored for its antimicrobial effects, showing potential against bacterial strains like Staphylococcus aureus. This activity is linked to structural modifications that enhance membrane permeability and disrupt bacterial integrity .

Case Studies

Several studies highlight the biological efficacy of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione:

- Anticancer Mechanisms : A study demonstrated that derivatives induced apoptosis in leukemia cell lines through upregulation of pro-apoptotic genes such as Bak and downregulation of Bcl-XL and Bcl-2, suggesting a targeted approach to cancer treatment .

- Synergistic Effects with Chemotherapy : Research indicates that when combined with traditional chemotherapeutic agents like doxorubicin, compounds derived from piperazine showed enhanced cytotoxicity against breast cancer cells, indicating potential for combination therapy strategies .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Mechanism of Action |

|---|---|---|---|

| Anticancer | CCRF-CEM (leukemia) | 0.8 µM (cytotoxicity) | Induction of apoptosis via gene modulation |

| Antimicrobial | S. aureus | Not specified | Membrane disruption leading to cell lysis |

| Antitumor | Various cancer cell lines | Broad spectrum activity | Inhibition of anti-apoptotic proteins |

Q & A

Q. Basic

- 1H/13C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.4 ppm) and carbon signals (e.g., carbonyl C=O at ~170 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at 325.05 m/z) and fragmentation patterns .

- CSP-HPLC : Resolves enantiomers using chiral stationary phases (e.g., retention time differences >2 min) .

How does the presence of the bromophenyl group influence the compound's reactivity in substitution reactions?

Advanced

The bromophenyl group acts as a strong electron-withdrawing moiety, enhancing electrophilic aromatic substitution (EAS) at the para position. For example:

- Nucleophilic substitution : Bromine can be replaced by amines or alkoxides under Pd catalysis (e.g., Suzuki coupling with boronic acids) .

- Steric effects : The bulky bromophenyl group may hinder reactions at adjacent positions, requiring optimized catalysts (e.g., bulky phosphine ligands in cross-coupling) .

- Redox activity : Bromine can participate in radical reactions (e.g., photoredox catalysis) to form C-C bonds .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Q. Advanced

- Comparative dose-response assays : Standardize IC50/EC50 measurements using cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in receptor binding affinity caused by assay conditions (e.g., pH, temperature) .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate structure-activity relationships (SAR) .

What methodologies are employed to study the enantiomeric purity of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione?

Q. Basic

- Chiral Stationary Phase HPLC (CSP-HPLC) : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .

- Optical rotation : Measures specific rotation (e.g., α = +9.6° for one enantiomer in MeOH) .

- Circular Dichroism (CD) : Detects Cotton effects at specific wavelengths (e.g., 220–250 nm) to confirm absolute configuration .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Q. Advanced

- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing ethyl with cyclopropyl or benzyl groups) to assess steric/electronic effects on receptor binding .

- Molecular docking : Screen against target proteins (e.g., serotonin receptors) using software like AutoDock Vina to predict binding modes .

- In vitro assays : Test inhibition of enzymes (e.g., monoamine oxidases) or antimicrobial activity against Gram-positive/-negative strains .

What are the challenges in scaling up the synthesis of this compound for research purposes, and how can they be addressed?

Q. Advanced

- Low yields in cyclization : Optimize reaction time/temperature (e.g., microwave-assisted synthesis at 150°C for 30 min) .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane mixtures) or continuous flow systems .

- Catalyst cost : Use recyclable Pd nanoparticles or ligand-free conditions for coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.